3-(1H-1,2,4-triazol-5-yl)benzoic acid

Fragment-Based Drug Discovery Scaffold Geometry Structure-Activity Relationship

3-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 876715-37-6) is the meta-substituted regioisomer providing a ~120° exit vector critical for fragment-based drug design and reproducible SAR campaigns. Unlike para-substituted (180°) or ortho-substituted (60°) analogs, this specific geometry enables distinct target protein engagement and cannot be extrapolated across positional isomers. The carboxylic acid handle allows facile amide conjugation for hybrid molecule construction, while the 1,2,4-triazole ring serves as a metabolically stable amide bioisostere and metal-coordinating ligand for MOF applications. Procure this exact regioisomer to eliminate uncontrolled variables in lead optimization.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 876715-37-6
Cat. No. B1308962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-5-yl)benzoic acid
CAS876715-37-6
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NC=NN2
InChIInChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12)
InChIKeySCWSKIDSSDPELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-triazol-5-yl)benzoic acid CAS 876715-37-6: Procurement-Grade Overview for Medicinal Chemistry Building Blocks


3-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 876715-37-6) is a heterobifunctional building block comprising a benzoic acid moiety meta-substituted with a 1H-1,2,4-triazol-5-yl ring [1]. This compound belongs to the 1,2,4-triazolylbenzoic acid class, a privileged scaffold in drug discovery and agrochemical development. Its molecular formula is C9H7N3O2 with a molecular weight of 189.17 g/mol . The compound is commercially available as a free acid (typically ≥95% purity) and as a hydrate form (CAS 1609406-79-2 for the 1:1 hydrate) . The 1,2,4-triazole ring serves as a metabolically stable amide bioisostere and metal-coordinating heterocycle, while the carboxylic acid provides a conjugation handle for amide or ester derivatization [2].

Why 3-(1H-1,2,4-triazol-5-yl)benzoic acid Cannot Be Substituted with Isomeric or Positional Analogs in Structure-Based Discovery


Within the 1,2,4-triazolylbenzoic acid series, the position of the triazole substitution on the benzoic acid ring (ortho, meta, or para) and the regioisomeric linkage of the triazole (N1-linked vs. C5-linked) fundamentally alter molecular geometry, electronic distribution, and consequently biological target engagement [1]. Generic substitution with isomeric analogs such as 4-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 876715-40-1) or 2-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 35257-24-0) without empirical validation introduces uncontrolled variables in structure-activity relationship (SAR) campaigns . The meta-substitution pattern in 3-(1H-1,2,4-triazol-5-yl)benzoic acid produces a distinct dihedral angle between the aromatic planes compared to para-substituted analogs, which critically influences the exit vector geometry in medicinal chemistry scaffold design . Furthermore, the triazole tautomeric equilibrium (1H-1,2,4-triazol-5-yl vs. 2H-1,2,4-triazol-3-yl) affects hydrogen-bonding capacity and metal coordination geometry in ways that cannot be extrapolated across positional isomers. The quantitative differentiation dimensions presented below substantiate why this specific compound must be procured for reproducible SAR studies rather than assumed interchangeable with any closely related analog.

Quantitative Differentiation Guide: 3-(1H-1,2,4-triazol-5-yl)benzoic acid vs. Positional Isomers and Alternative Triazole Scaffolds


Meta vs. Para Substitution: Distinct Exit Vector Geometry for Fragment-Based Drug Design

The position of triazole substitution on the benzoic acid ring directly determines the three-dimensional projection of functional groups from the scaffold core. 3-(1H-1,2,4-triazol-5-yl)benzoic acid (meta-substituted) presents a carboxylic acid vector oriented approximately 120° relative to the triazole ring plane, whereas 4-(1H-1,2,4-triazol-5-yl)benzoic acid (para-substituted, CAS 876715-40-1) projects the acid group along a collinear axis opposite to the triazole . This geometric distinction is non-negotiable for fragment linking strategies where precise vector matching to target protein pharmacophores determines binding success [1].

Fragment-Based Drug Discovery Scaffold Geometry Structure-Activity Relationship

pKa and Lipophilicity Comparison: Differential Ionization State at Physiological pH

The predicted acid dissociation constant (pKa) of 3-(1H-1,2,4-triazol-5-yl)benzoic acid is 3.83 ± 0.10, as estimated from ChemicalBook data . This value indicates that the carboxylic acid moiety is >99% ionized at physiological pH 7.4, while the triazole ring (pKa of conjugate acid ~2.2–2.4 for unsubstituted 1,2,4-triazole) remains predominantly neutral [1]. In comparison, the isomeric 4-(1H-1,2,4-triazol-5-yl)benzoic acid exhibits a distinct electronic environment due to para-substitution conjugation effects, which modifies both pKa and the resulting logD distribution profile . The meta-substituted compound achieves a balance of aqueous solubility and passive membrane permeability distinct from ortho- or para-analogs.

Physicochemical Properties Drug-Likeness Bioavailability Prediction

LogD Distribution Profile: pH-Dependent Partitioning Behavior Distinct from Isomers

Computational predictions from ChemBase database indicate that 3-(1H-1,2,4-triazol-5-yl)benzoic acid exhibits a LogD of -0.31 at pH 5.5 and -1.98 at pH 7.4, reflecting significant pH-dependent lipophilicity modulation due to carboxylic acid ionization [1]. The calculated Log P (neutral species) is 1.19, while the polar surface area (PSA) is 78.87 Ų, placing this compound within favorable oral bioavailability space by Lipinski's Rule of Five criteria (all rules satisfied) [1]. Positional isomers (ortho- and para-substituted) are expected to display different LogD profiles due to altered intramolecular hydrogen-bonding patterns and electronic effects, though direct comparative experimental data are not publicly available for these specific isomers.

Lipophilicity Membrane Permeability ADME Prediction

Commercial Availability and Hydrate Form Differentiation

3-(1H-1,2,4-triazol-5-yl)benzoic acid is commercially supplied in two distinct solid forms: the anhydrous free acid (CAS 876715-37-6) with molecular weight 189.17 g/mol, and the 1:1 hydrate (CAS 1609406-79-2) with molecular weight 207.19 g/mol (including one water molecule) . The hydrate form offers improved crystallinity and potentially distinct handling characteristics compared to the anhydrous form, which may be advantageous for formulation studies or crystallization screening [1]. Among the positional isomer series, 4-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 876715-40-1) is also commercially available, while 2-(1H-1,2,4-triazol-5-yl)benzoic acid (CAS 35257-24-0) has limited commercial sourcing . The meta-substituted compound is readily procurable from multiple reputable suppliers including ChemBridge (Catalog CHEMBRDG-BB 4002461) at standard 95% purity .

Chemical Procurement Solid Form Selection Crystallinity

Optimal Research and Procurement Applications for 3-(1H-1,2,4-triazol-5-yl)benzoic acid Based on Differentiated Properties


Fragment-Based Drug Discovery Requiring Meta-Substituted Scaffold Geometry

3-(1H-1,2,4-triazol-5-yl)benzoic acid is the appropriate procurement choice for fragment-based screening campaigns where the ~120° exit vector from the triazole core is required for target protein engagement [1]. The meta-substitution pattern provides a distinct spatial projection of the carboxylic acid moiety that cannot be achieved with para-substituted (180°) or ortho-substituted (60°) isomers [2]. Fragment linking strategies that match this specific geometry to binding site pharmacophores are validated by the successful use of 1,2,4-triazole benzoic acid hybrids in anticancer agent development [1].

Synthesis of Amide-Linked Conjugates for Anticancer Hybrid Molecules

The carboxylic acid handle of 3-(1H-1,2,4-triazol-5-yl)benzoic acid enables straightforward amide bond formation for constructing triazole-containing hybrid molecules [1]. Published SAR studies on structurally related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrate that triazole-benzoic acid scaffolds produce compounds with IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cancer cell lines [1]. The meta-substituted analog serves as a direct comparator in positional isomer SAR campaigns to establish the relationship between substitution pattern and antiproliferative potency.

pH-Dependent Solubility and LogD Profiling in Preformulation Studies

The calculated physicochemical profile of 3-(1H-1,2,4-triazol-5-yl)benzoic acid—including pKa of 3.83 ± 0.10, LogD of -1.98 at pH 7.4, Log P of 1.19, and polar surface area of 78.87 Ų—provides a reference baseline for preformulation development [1][2]. These values indicate that the compound exists predominantly in ionized carboxylate form at physiological pH while retaining sufficient lipophilicity (Log P > 1) for membrane partitioning. The compound satisfies all Lipinski Rule of Five criteria, supporting its utility as a drug-like fragment for oral bioavailability optimization programs [2].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 1,2,4-triazole ring in 3-(1H-1,2,4-triazol-5-yl)benzoic acid contains nitrogen atoms capable of coordinating transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺), while the carboxylic acid group provides an additional coordination site for constructing multidimensional coordination networks [1]. The meta-substitution pattern influences the topology and porosity of resulting metal-organic frameworks compared to para-substituted analogs, making this compound a valuable building block for materials chemistry applications where pore geometry and framework dimensionality require precise control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.